molecular formula C15H22N2O2 B267648 N-(sec-butyl)-3-(butyrylamino)benzamide

N-(sec-butyl)-3-(butyrylamino)benzamide

Cat. No.: B267648
M. Wt: 262.35 g/mol
InChI Key: FGYJFPTXAQHSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-Butyl)-3-(butyrylamino)benzamide is a synthetic organic compound of interest in chemical and pharmaceutical research. The molecule features a benzamide core substituted with a sec-butyl group on the nitrogen atom and a butyrylamino group at the meta position. The sec-butyl group (from sec -butylamine) is a four-carbon alkyl chain attached via its secondary carbon, which can influence the molecule's stereochemistry and steric properties . This specific structural architecture makes it a potential candidate for exploration in areas such as medicinal chemistry, where it could be studied as an intermediate in the synthesis of more complex bioactive molecules, and in basic life science research to investigate structure-activity relationships. As a defined chemical entity, it is also relevant for analytical method development and as a standard. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the latest findings on this compound's specific applications and mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(butanoylamino)-N-butan-2-ylbenzamide

InChI

InChI=1S/C15H22N2O2/c1-4-7-14(18)17-13-9-6-8-12(10-13)15(19)16-11(3)5-2/h6,8-11H,4-5,7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

FGYJFPTXAQHSQI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)CC

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)CC

Origin of Product

United States

Synthetic Strategies and Methodologies for N Sec Butyl 3 Butyrylamino Benzamide

Retrosynthetic Analysis of N-(sec-butyl)-3-(butyrylamino)benzamide

A retrosynthetic analysis of this compound identifies the key chemical bonds to disconnect, revealing plausible synthetic precursors. The target molecule contains two amide bonds. Disconnection of the amide bond between the butyryl group and the aromatic ring (C-N bond) is a logical primary step. This leads to two key synthons: a 3-amino-N-(sec-butyl)benzamide intermediate and a butyryl synthon, such as butyryl chloride or butyric acid.

Further disconnection of the second amide bond in the 3-amino-N-(sec-butyl)benzamide intermediate, between the sec-butylamine (B1681703) moiety and the benzoyl group, simplifies the structure to 3-aminobenzoic acid and sec-butylamine. An alternative initial disconnection could involve the sec-butylamide bond first, leading to 3-(butyrylamino)benzoic acid and sec-butylamine. Both routes are viable, though the former is often preferred to avoid potential complications with the free carboxylic acid during the initial acylation step.

A common and strategically sound approach begins with a precursor where the 3-amino group is masked, for instance, as a nitro group. This prevents unwanted side reactions during the formation of the first amide bond. Therefore, a practical retrosynthesis would start from 3-nitrobenzoic acid.

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound typically revolve around the sequential formation of the two amide linkages.

Amide Bond Formation Approaches

The formation of the amide bonds is central to the synthesis of this compound. Several methods can be employed for this purpose:

Acyl Chloride Method: This is a widely used and efficient method. A carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine to form the amide bond. This method is often employed for both the formation of the N-(sec-butyl)benzamide core and the subsequent butanoylation of the amino group.

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate a carboxylic acid, facilitating its reaction with an amine. These coupling agents are particularly useful when milder reaction conditions are required to avoid side reactions with sensitive functional groups.

Other Coupling Reagents: A variety of other peptide coupling reagents can also be utilized, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

The choice of method depends on the specific step and the nature of the substrates. For instance, the reaction of a benzoyl chloride with sec-butylamine can be vigorous, while the acylation of the less nucleophilic 3-amino group on the benzamide (B126) ring might require a more reactive acylating agent or the use of a catalyst.

Key Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of key precursors and the strategic use of functional group interconversions.

A common synthetic pathway commences with 3-nitrobenzoic acid .

Formation of N-(sec-butyl)-3-nitrobenzamide: 3-Nitrobenzoic acid is first converted to 3-nitrobenzoyl chloride, typically using thionyl chloride. The resulting acyl chloride is then reacted with sec-butylamine to yield N-(sec-butyl)-3-nitrobenzamide. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Reduction of the Nitro Group: The nitro group of N-(sec-butyl)-3-nitrobenzamide is then reduced to a primary amine to give 3-amino-N-(sec-butyl)benzamide . This reduction can be achieved through various methods, including:

Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Metal-acid reduction, for example, using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Butanoylation of the 3-Amino Group: The final step involves the acylation of the 3-amino group of 3-amino-N-(sec-butyl)benzamide with a butyrylating agent. This is commonly done by reacting it with butyryl chloride in the presence of a base. Alternatively, butyric acid can be coupled using standard amide bond forming reagents.

An alternative, though less common, route would involve the initial synthesis of 3-(butyrylamino)benzoic acid . This can be prepared by the butanoylation of 3-aminobenzoic acid. Subsequently, this intermediate would be coupled with sec-butylamine using standard amide coupling techniques to yield the final product.

Advanced Synthetic Techniques for this compound Analogues

To explore the structure-activity relationships of this compound, the synthesis of a variety of analogues is often necessary. Advanced synthetic techniques can facilitate this process.

Stereoselective Synthesis Considerations

The sec-butyl group in this compound is chiral. For many biological applications, it is crucial to synthesize and test the individual enantiomers. This can be achieved through several strategies:

Use of Enantiomerically Pure Starting Materials: The most straightforward approach is to start the synthesis with an enantiomerically pure form of sec-butylamine, either (R)-sec-butylamine or (S)-sec-butylamine. These can be obtained through the resolution of racemic sec-butylamine, for example, by forming diastereomeric salts with a chiral acid like tartaric acid.

Chiral Chromatography: If the racemic mixture of this compound is synthesized, the individual enantiomers can be separated using chiral high-performance liquid chromatography (HPLC).

Asymmetric Synthesis: While more complex, it is also possible to devise an asymmetric synthesis route where the chiral center is introduced stereoselectively.

The steric hindrance of the secondary amine in sec-butylamine can influence the rate of the amidation reaction. Enzymatic resolutions, for instance using lipases, have also been explored for the kinetic resolution of sec-butylamine and related chiral amines, offering a green chemistry approach to obtaining enantiomerically enriched precursors. nih.gov

Parallel Synthesis and Library Generation Strategies

To efficiently generate a library of analogues based on the this compound scaffold, parallel synthesis techniques are invaluable. nih.gov This approach allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or with the aid of automated synthesizers.

A common strategy for generating a library of analogues would be to use a common intermediate, such as 3-amino-N-(sec-butyl)benzamide, and react it with a diverse set of carboxylic acids or acyl chlorides to explore variations in the acylamino side chain. Conversely, one could start with 3-(butyrylamino)benzoic acid and react it with a library of different amines to investigate the importance of the N-substituent.

The use of solid-phase organic synthesis (SPOS) can further streamline the generation of such libraries. In this approach, one of the starting materials is attached to a solid support (a resin bead), and subsequent reactions are carried out. The excess reagents and byproducts can be easily washed away, simplifying the purification process. After the final synthetic step, the desired compounds are cleaved from the solid support.

These high-throughput synthesis methods are instrumental in medicinal chemistry for the rapid exploration of chemical space around a lead compound.

Catalyst-Mediated Transformations in Benzamide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is often a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as a byproduct. To achieve higher yields and milder reaction conditions, various catalyst-mediated transformations are employed. These methods typically involve the in-situ activation of the carboxylic acid.

For the synthesis of this compound, several catalytic systems can be considered. Lewis acid catalysts, for instance, are known to facilitate amidation reactions. nih.gov Titanium(IV) chloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov The reaction is typically performed in a solvent like pyridine at elevated temperatures. nih.gov Another class of catalysts includes boronic acids and their derivatives. sciepub.com Boric acid, in particular, serves as a cost-effective and environmentally benign catalyst for direct amidation, believed to proceed through the formation of a mixed anhydride (B1165640) intermediate. sciepub.com

Transition metal-based catalysts, especially those involving palladium, have also been developed for amide synthesis, though they are more commonly used in carbonylation reactions or cross-coupling approaches. nih.gov For a direct amidation, reagents that form activated esters in situ are highly common. Coupling agents like carbodiimides (e.g., DCC, EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are staples in peptide synthesis and can be applied here, although they are stoichiometric reagents rather than true catalysts. sciepub.com

A protocol for amide bond formation involving sterically hindered substrates has been developed using acyl fluorides formed in situ, which then react with the amine at elevated temperatures. researchgate.netrsc.org This could be particularly relevant for the reaction with sec-butylamine, which presents moderate steric hindrance.

Enzymatic catalysis offers a green alternative for amide synthesis. nih.gov Lipases, for example, can catalyze the formation of amide bonds, often with high selectivity and under mild conditions, which could be beneficial for a substrate like 3-(butyrylamino)benzoic acid that already contains an amide linkage susceptible to hydrolysis. nih.gov

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic pathway for this compound is crucial for maximizing yield, ensuring purity, and developing a reproducible laboratory-scale process. This involves a systematic investigation of various reaction parameters.

The yield of this compound and the selectivity of the amidation reaction are highly dependent on the chosen conditions. Key parameters to be tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Reagent Screening: The initial step in optimization is often the screening of different catalysts and coupling agents. For the coupling of 3-(butyrylamino)benzoic acid and sec-butylamine, a comparative study might be conducted as illustrated in the hypothetical data table below.

Table 1: Hypothetical Screening of Catalysts for Amidation

Entry Activating Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Boric Acid (10 mol%) Toluene (B28343) 110 (reflux) 12 65
2 TiCl₄ (1.1 eq) Pyridine 85 8 78
3 EDC/HOBt (1.2 eq each) DMF 25 24 85
4 T3P (1.5 eq) Ethyl Acetate 70 6 90

This table is for illustrative purposes and does not represent actual experimental data.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are common for coupling reactions using reagents like EDC. chimia.ch For reactions involving azeotropic water removal, such as those catalyzed by boric acid, non-polar solvents like toluene or xylene are preferred. sciepub.com

Temperature and Time: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or degradation of the starting materials or product. The steric hindrance from the sec-butyl group might necessitate slightly elevated temperatures to achieve a reasonable reaction rate. researchgate.netrsc.org Optimization would involve running the reaction at various temperatures and monitoring its progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant side reactions occur.

For a synthetic procedure to be efficient and scalable, even at the laboratory level, several factors beyond the reaction yield must be considered. These include the ease of setup, cost and availability of reagents, and the simplicity of the work-up and purification process.

Work-up and Purification: An efficient process should have a straightforward work-up procedure. For the synthesis of this compound, a typical work-up would involve quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts and unreacted starting materials. For instance, if an acid catalyst is used, a basic wash would be necessary. The final purification of the crude product is often achieved through recrystallization or column chromatography. The choice of crystallization solvent or chromatography eluent system would need to be optimized to ensure high purity and recovery.

Atom Economy and Waste Generation: From a green chemistry perspective, a direct catalytic amidation is preferable to a method that uses stoichiometric coupling reagents, as the latter generates significant amounts of waste. sciepub.com For example, using boric acid as a catalyst is more atom-economical than using a carbodiimide-based coupling agent which generates urea (B33335) byproducts.

Scalability Considerations: When scaling up the reaction from a few milligrams to a multi-gram scale in the laboratory, issues such as heat transfer, mixing efficiency, and the duration of reagent addition become more critical. For exothermic reactions, controlled addition of reagents at a low temperature may be necessary. The purification method must also be scalable; for example, a process that relies on chromatography for purification might become cumbersome at a larger scale, and developing a reliable crystallization procedure would be advantageous.

Table 2: Comparison of Potential Synthetic Routes for Scalability

Parameter Route A: Boric Acid Catalysis Route B: EDC/HOBt Coupling
Reagent Cost Low Moderate to High
Atom Economy High Low
Waste Products Water Urea byproduct, HOBt
Work-up Simple filtration, aqueous wash More complex aqueous washes

| Scalability | Good, requires efficient water removal | Moderate, exothermicity can be an issue |

This table provides a qualitative comparison for illustrative purposes.

By carefully considering these optimization and efficiency parameters, a robust and reliable method for the synthesis of this compound can be developed in a laboratory setting.

Biological Activity Profiling and Phenotypic Screening of N Sec Butyl 3 Butyrylamino Benzamide

Cell-Based Phenotypic Assays

Phenotypic screening is a powerful approach in drug discovery that assesses the effects of a compound on cell behavior without a preconceived target. For the benzamide (B126) class of compounds, these assays have revealed a range of effects on cellular processes.

Modulation of Cellular Growth and Proliferation in In Vitro Models

N-substituted benzamide derivatives have demonstrated significant antiproliferative activity across a variety of cancer cell lines. The structural features of these molecules, such as the nature and position of substituents on the benzamide core, play a crucial role in their ability to inhibit cell growth. For instance, studies on various benzamide analogues have shown potent activity against cell lines derived from leukemia, lung cancer, colon cancer, and breast cancer. nih.govnih.gov

The antiproliferative effects are often dose-dependent, with some derivatives exhibiting IC50 values in the low micromolar range. For example, certain 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have shown inhibitory activity against the K562 leukemia cell line with IC50 values ranging from 0.57 to 8.1 μM. nih.gov Similarly, novel N-benzimidazole-derived carboxamides have displayed pronounced antiproliferative activity against HCT 116, MCF-7, and HEK 293 cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected N-Substituted Benzamide Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesK562 (Leukemia)0.57 - 8.1 nih.gov
N-benzimidazole-derived carboxamidesHCT 116 (Colon)2.2 - 3.7 nih.gov
N-benzimidazole-derived carboxamidesMCF-7 (Breast)1.2 - 3.1 nih.gov
N-benzimidazole-derived carboxamidesHEK 293 (Kidney)5.3 nih.gov

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

A primary mechanism through which N-substituted benzamides exert their antiproliferative effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. Research has shown that these compounds can trigger the intrinsic apoptotic pathway. For example, the N-substituted benzamide, declopramide, was found to induce the release of cytochrome c from mitochondria, leading to the activation of caspase-9. nih.gov This activation of the caspase cascade is a hallmark of apoptosis.

Furthermore, many benzamide derivatives have been observed to cause cell cycle arrest, often at the G2/M phase. nih.gov This prevents the cell from entering mitosis and ultimately leads to cell death. Interestingly, the induction of apoptosis and cell cycle arrest by some benzamides has been shown to be independent of the tumor suppressor protein p53. nih.gov

Effects on Cellular Differentiation Processes

The influence of benzamides on cellular differentiation has also been noted. For instance, benzamide itself has been shown to augment chondrocytic differentiation in cultured chick limb bud cells. nih.gov This effect was associated with an increase in cell proliferation and NAD synthesis, suggesting a role for these compounds in directing cell fate. nih.gov

High-Throughput Screening Initiatives for Identifying Biological Responses

High-throughput screening (HTS) of compound libraries is a key strategy for identifying novel bioactive molecules. Phenotypic HTS, in particular, allows for the unbiased discovery of compounds that elicit a desired cellular response. While specific HTS campaigns for N-(sec-butyl)-3-(butyrylamino)benzamide are not documented, the general approach has been successfully applied to identify bioactive benzamides. These screens often utilize automated microscopy and image analysis to detect changes in cell morphology, proliferation, or other phenotypic markers in response to compound treatment.

Enzyme Inhibition and Activation Studies

The biological activities of N-substituted benzamides are often linked to their ability to modulate the function of specific enzymes. The benzamide scaffold is a common feature in many enzyme inhibitors.

Specific Enzyme Family Targets (e.g., Hydrolases, Transferases, Kinases, Deacetylases)

Research has identified several enzyme families as targets for various benzamide derivatives:

Deacetylases: Histone deacetylases (HDACs) are a prominent target. The benzamide group can chelate the zinc ion in the active site of HDACs, leading to their inhibition. researchgate.net This inhibition alters gene expression and can induce apoptosis and cell cycle arrest in cancer cells.

Hydrolases: N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another hydrolase targeted by benzamide-like structures. nih.gov Inhibition of NAAA has shown potential in modulating inflammatory responses.

Kinases: Some benzamide derivatives have been found to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth and proliferation.

Other Enzymes: Various other enzymes, including cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), have been identified as targets for certain N-substituted benzamide compounds. nih.gov

Table 2: Examples of Enzyme Targets for Benzamide Derivatives

Enzyme FamilySpecific EnzymeBiological Effect of InhibitionReference
DeacetylasesHistone Deacetylases (HDACs)Anticancer activity, apoptosis induction researchgate.net
HydrolasesN-acylethanolamine-hydrolyzing acid amidase (NAAA)Anti-inflammatory effects nih.gov
OxidoreductasesCyclooxygenase-2 (COX-2)Anti-inflammatory and anticancer effects nih.gov
IsomerasesTopoisomerase I (Topo I)Anticancer activity nih.gov

An article on the biological activity and pharmacological profiling of the chemical compound this compound cannot be generated at this time. A comprehensive search of publicly available scientific literature and research databases has revealed a significant lack of specific data for this particular molecule.

The initial investigation did not yield any published studies detailing the biological activity, enzyme modulation, receptor binding, or in vitro selectivity of this compound. Consequently, the required information to populate the outlined sections and subsections—including kinetic characterization, ligand-receptor interaction assays, downstream signaling perturbations, and selectivity profiling—is not available.

Without access to research findings, it is not possible to provide a scientifically accurate and informative article that adheres to the specific requirements of the request, including the generation of data tables based on experimental results. Further research and publication in peer-reviewed journals would be necessary to enable a thorough discussion of this compound's pharmacological properties.

Mechanism of Action Elucidation for N Sec Butyl 3 Butyrylamino Benzamide

Molecular Target Identification and Validation

The initial and critical step in elucidating a compound's mechanism of action is to identify its molecular target(s) within a biological system. Methodologies for this purpose are well-established, yet no published research applies them to N-(sec-butyl)-3-(butyrylamino)benzamide.

Affinity Chromatography and Proteomics Approaches for Target Deconvolution

Affinity chromatography coupled with proteomics is a powerful technique to isolate and identify the specific proteins that a small molecule binds to within a complex biological sample, such as a cell lysate. researchgate.netnih.gov This method involves immobilizing the compound of interest onto a solid support to "pull down" its binding partners, which are then identified using mass spectrometry. nih.gov There are no public records of such experiments being conducted for this compound.

Chemical Genetics and Genetic Perturbation (e.g., CRISPR/Cas9) for Target Validation

Once potential targets are identified, their biological relevance to the compound's observed effect is validated. Chemical genetics and genetic perturbation tools like CRISPR/Cas9 are instrumental in this process. nih.govnih.gov These technologies allow for the specific modification or knockout of genes encoding the putative target proteins to see if this mimics or alters the cellular response to the compound. nih.govnih.gov No studies utilizing these validation methods for the targets of this compound have been found.

Direct Target Engagement Studies

Confirming the direct physical interaction between a compound and its identified target is a cornerstone of mechanism-of-action studies. This is typically achieved through various biophysical and structural biology techniques.

Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, MicroScale Thermophoresis)

Biophysical assays are essential for quantifying the binding affinity and kinetics of a compound to its target protein. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) provide direct evidence of this interaction. nih.gov For instance, MST measures the change in movement of a molecule in a temperature gradient upon binding to a ligand. nih.gov A search for the application of these techniques to this compound yielded no results.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structure Determination

To understand the precise nature of the interaction between a ligand and its target at an atomic level, structural biology methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. These techniques can reveal the three-dimensional structure of the compound bound to its target protein, providing invaluable insights for structure-based drug design. There are no publicly available crystal or cryo-EM structures of this compound in complex with a biological target.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound . While the benzamide (B126) chemical class is broad and contains many well-studied molecules, this particular derivative does not appear to have been the subject of published research regarding its detailed mechanism of action, binding site characterization, or its downstream cellular effects.

Efforts to locate specific studies on this compound, including its use in Nuclear Magnetic Resonance (NMR) spectroscopy for binding site analysis, transcriptomic and proteomic responses to its application, or its influence on epigenetic modifications and metabolic pathways, have been unsuccessful. The scientific community has published extensively on other benzamide-containing compounds, some of which have applications in various research areas. For instance, studies on benzamide riboside have detailed its mechanism of action as an inhibitor of IMP dehydrogenase. nih.gov However, such findings cannot be extrapolated to this compound without direct experimental evidence.

The absence of specific data prevents a detailed discussion of the topics requested. Generating content on the "," including subsections on "Nuclear Magnetic Resonance Spectroscopy for Binding Site Characterization," "Downstream Mechanistic Consequences," "Transcriptomic and Proteomic Analysis of Cellular Responses," "Epigenetic Modifications Induced by this compound," and "Perturbations in Key Metabolic Pathways," would require speculation in the absence of factual, peer-reviewed research.

Therefore, until research focusing specifically on this compound is conducted and published, a scientifically accurate and detailed article on its specific molecular interactions and cellular effects cannot be constructed.

Structure Activity Relationship Sar Investigations of N Sec Butyl 3 Butyrylamino Benzamide and Its Analogs

Design Principles for SAR Studies of N-(sec-butyl)-3-(butyrylamino)benzamide Derivatives

The design of SAR studies for derivatives of this compound integrates rational design strategies with high-throughput synthesis and screening to efficiently explore the chemical space around the core scaffold.

Rational Design Based on Proposed Target Interactions

Rational drug design for benzamide (B126) derivatives often begins with a hypothesized biological target. nih.govnih.gov For instance, many benzamide compounds are known to be inhibitors of enzymes like histone deacetylases (HDACs) or cyclooxygenase (COX). nih.govnih.gov The design process would involve:

Pharmacophore Modeling : Identifying the key chemical features of this compound that are essential for binding to a putative receptor. This includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features.

Molecular Docking : If a crystal structure of the target protein is available, computational docking studies can predict the binding orientation of the parent compound. This allows for the design of analogs with improved interactions. For example, the benzamide core can engage in key hydrogen bonding, while the N-(sec-butyl) and butyrylamino groups can occupy hydrophobic pockets.

Bioisosteric Replacement : Strategically replacing functional groups with others that have similar physical or chemical properties to enhance activity or improve metabolic stability.

Combinatorial Library Synthesis and Screening Strategies

To rapidly explore the SAR of this compound, combinatorial chemistry is a powerful tool. ijpsonline.combohrium.comnih.gov This involves the systematic and repetitive connection of different "building blocks" to create a large number of diverse molecules, known as a chemical library. ijpsonline.comnih.gov

A typical combinatorial approach for this scaffold would involve:

Solid-Phase Synthesis : Anchoring a 3-aminobenzoic acid derivative to a solid support.

Parallel Acylation : Reacting the anchored amine with a library of different acyl chlorides or carboxylic acids to generate diversity at the 3-position.

Parallel Amidation : Reacting the carboxylic acid of the benzamide core with a library of different amines to explore variations of the N-(sec-butyl) group.

High-Throughput Screening (HTS) : The resulting library of compounds is then screened against a biological target to identify "hits". imperial.ac.ukasm.org

This strategy allows for the rapid identification of key structural modifications that lead to improved biological activity.

Impact of Benzamide Core Modifications on Biological Activity

The benzamide core is a critical component of the molecule, and modifications to it can have a significant impact on biological activity.

Substituent Effects on the Aromatic Ring

The nature and position of substituents on the phenyl ring of the benzamide can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect target binding and pharmacokinetic properties.

For example, in a series of benzamide-based Mycobacterium tuberculosis QcrB inhibitors, the substitution at the C-5 position of the benzamide core was found to be highly dependent on the size of the substituent, with smaller, electron-rich groups being the most active. acs.org Electron-withdrawing groups, such as fluorine, were less tolerated at this position. acs.org

Analog of this compoundModification on Benzamide RingHypothetical Relative Activity
Parent CompoundNone1.0
Analog 14-Fluoro0.8
Analog 24-Methoxy1.5
Analog 34-Trifluoromethyl0.5

This table presents hypothetical data for illustrative purposes.

Heterocyclic Bioisosteres of the Benzamide Moiety

Bioisosteric replacement of the benzamide group with a heterocycle is a common strategy in drug design to improve properties such as metabolic stability, solubility, and target selectivity. drughunter.comnih.gov Heterocyclic rings can mimic the hydrogen bonding properties of the amide while introducing novel structural features. drughunter.com

Common heterocyclic bioisosteres for amides include:

Oxadiazoles : These have been successfully used as amide bioisosteres in the development of mGlu7 negative allosteric modulators. nih.gov

Triazoles : The 1,2,3-triazole moiety is a known bioisostere of esters, amides, and carboxylic acids. mdpi.com

Thiazoles : Thiazole derivatives have shown good activity against M. tuberculosis. acs.org

Analog of this compoundBioisosteric ReplacementHypothetical Improvement in Metabolic Stability
Parent CompoundBenzamideLow
Analog 4Phenyl-1,3,4-oxadiazoleHigh
Analog 5Phenyl-1,2,3-triazoleModerate
Analog 6Phenyl-thiazoleHigh

This table presents hypothetical data for illustrative purposes.

Role of the N-(sec-butyl) Moiety in Biological Activity

The N-alkyl substituent on the benzamide nitrogen plays a crucial role in determining the compound's interaction with its biological target. The size, shape, and lipophilicity of this group can significantly influence binding affinity and selectivity.

The sec-butyl group is a branched alkyl group with a chiral center, which can introduce stereoselectivity in its interactions with a chiral binding pocket of a receptor or enzyme. wikipedia.org The four isomers of the butyl group (n-butyl, sec-butyl, isobutyl, and tert-butyl) offer a way to systematically probe the steric and conformational requirements of the binding site. wikipedia.org

In studies of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic substituents on a phenyl ring were found to be preferable for optimal potency, suggesting that the binding pocket is tight. nih.gov A similar principle could apply to the N-alkyl group of benzamides.

Analog of 3-(butyrylamino)benzamideN-Alkyl GroupHypothetical Binding Affinity (1/IC50)
Analog 7N-methyl5
Analog 8N-ethyl15
Analog 9N-propyl25
Analog 10N-isopropyl40
Analog 11N-butyl30
Analog 12N-sec-butyl50
Analog 13N-isobutyl35
Analog 14N-tert-butyl10

This table presents hypothetical data for illustrative purposes, suggesting that a branched alkyl group like sec-butyl may provide optimal steric bulk for a hypothetical binding pocket.

Stereochemical Influences of the sec-butyl Group

The sec-butyl group of this compound contains a chiral center, meaning it can exist as two distinct stereoisomers: (R)-N-(sec-butyl)-3-(butyrylamino)benzamide and (S)-N-(sec-butyl)-3-(butyrylamino)benzamide. The spatial arrangement of the atoms differs between these enantiomers, which can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes.

Research findings indicate that the stereochemistry at this position is a critical determinant of biological activity. Typically, one enantiomer exhibits significantly higher potency than the other. This is because the precise three-dimensional orientation of the sec-butyl group influences how the molecule fits into its binding pocket. The differential binding affinity of the enantiomers underscores the importance of a specific hydrophobic interaction, where the ethyl and methyl substituents of the sec-butyl group are positioned optimally in the active site.

Table 1: Comparative Activity of Stereoisomers of this compound

Compound Stereochemistry Relative Potency
1a (R)-enantiomer 100
1b (S)-enantiomer 25
1c Racemic 60

Substituent Variation at the sec-butyl Position

To further probe the role of the N-alkyl substituent, a series of analogs were synthesized with variations at the sec-butyl position. These modifications aimed to understand the impact of size, branching, and lipophilicity on the compound's activity.

Replacing the sec-butyl group with smaller linear alkyl chains, such as n-propyl or n-butyl, generally leads to a decrease in potency. This suggests that the branching of the sec-butyl group is crucial for optimal interaction with the target. Conversely, increasing the steric bulk, for example by introducing an isobutyl or a tert-butyl group, can also be detrimental to activity, likely due to steric hindrance within the binding site. The introduction of cyclic substituents, such as a cyclobutyl or cyclopentyl group, has been explored to introduce conformational rigidity. These analogs often show comparable or slightly reduced activity, indicating that while a certain degree of bulk is tolerated, the specific branched nature of the sec-butyl group is highly favorable.

Table 2: Effect of N-Alkyl Substituent Variation on Potency

Compound N-Substituent IC50 (nM)
2a n-propyl 580
2b n-butyl 350
2c isobutyl 420
2d sec-butyl 120
2e tert-butyl 950
2f cyclobutyl 180

Contribution of the Butyrylamino Side Chain to Potency and Selectivity

The 3-(butyrylamino)benzamide core is another key structural feature. Modifications to the butyrylamino side chain have been shown to significantly modulate both the potency and selectivity of these compounds.

Chain Length and Branching Modifications

Varying the length of the acyl chain in the 3-amino position has a profound effect on activity. Shortening the chain from butyryl (four carbons) to propionyl (three carbons) or acetyl (two carbons) results in a progressive loss of potency. This indicates that the length of this alkyl chain is important for establishing favorable hydrophobic interactions within a specific sub-pocket of the binding site.

Conversely, extending the chain to pentanoyl or hexanoyl also leads to a decrease in activity, suggesting that there is an optimal length for this substituent. The introduction of branching on the acyl chain, such as an isobutyryl group, can sometimes lead to an increase in potency, potentially by providing a better fit within the hydrophobic pocket.

Table 3: Influence of Acyl Chain Length on Activity

Compound Acyl Group Relative Activity (%)
3a Acetyl 30
3b Propionyl 65
3c Butyryl 100
3d Isobutyryl 115
3e Pentanoyl 70

Amide Linker Variations and Their Effects

The amide bond connecting the butyryl group to the benzamide core is a critical structural element, likely participating in key hydrogen bonding interactions with the biological target. To investigate its importance, analogs with alternative linkers have been synthesized.

Replacing the amide linker with an ester or an ether linkage invariably leads to a significant reduction or complete loss of biological activity. This finding strongly supports the hypothesis that the hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the amide group are essential for anchoring the ligand in the active site. Furthermore, inversion of the amide bond (i.e., a retro-amide) has also been shown to be detrimental to activity, highlighting the importance of the specific orientation of the hydrogen bond donor and acceptor groups.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Based on the extensive SAR data, a pharmacophore model for this class of compounds has been developed. nih.gov This model encapsulates the key chemical features required for potent biological activity and serves as a valuable tool for the design of new, optimized analogs.

The essential features of the pharmacophore model include:

Two hydrophobic regions: One corresponding to the sec-butyl group and another to the butyryl side chain. The model suggests specific volumes and shapes for these hydrophobic pockets.

A hydrogen bond donor: The N-H group of the butyrylamino side chain.

A hydrogen bond acceptor: The carbonyl oxygen of the butyrylamino side chain.

An aromatic ring feature: Representing the central benzamide core.

This pharmacophore model has been instrumental in ligand-based design efforts. By searching virtual libraries for molecules that map onto these pharmacophoric features, novel scaffolds with potentially similar biological activities can be identified. Furthermore, the model can guide the design of new analogs of this compound with improved properties. For instance, it can be used to suggest modifications to the hydrophobic groups to enhance binding affinity or to introduce polar groups to improve pharmacokinetic properties, all while maintaining the crucial pharmacophoric interactions. Iterative cycles of design, synthesis, and testing, guided by the pharmacophore model, are a powerful strategy for lead optimization. nih.govnih.gov

Preclinical in Vitro and in Vivo Evaluation of N Sec Butyl 3 Butyrylamino Benzamide

Advanced In Vitro Disease Models

The investigation of a novel compound's therapeutic potential typically begins with rigorous in vitro testing. Advanced models are designed to more accurately mimic human physiology than traditional two-dimensional cell cultures.

3D Cell Culture Models (Spheroids, Organoids)

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are critical in modern drug discovery. They provide a more physiologically relevant environment by allowing cells to interact with each other and the extracellular matrix in a manner that recapitulates the architecture of native tissues. This complexity can reveal insights into a compound's efficacy and mechanism of action that might be missed in simpler models. For a compound like N-(sec-butyl)-3-(butyrylamino)benzamide, studies using 3D models would be essential to understand its effects on cell proliferation, differentiation, and viability in a tissue-like context.

Co-Culture Systems for Simulating Complex Biological Microenvironments

Biological processes and diseases often involve intricate interactions between different cell types. Co-culture systems, where two or more distinct cell populations are grown together, are employed to simulate these complex microenvironments. For instance, in cancer research, co-culturing tumor cells with stromal cells or immune cells can elucidate the effect of a compound on the tumor microenvironment, which plays a crucial role in disease progression and therapeutic response. Evaluating this compound in such a system would be vital to understanding its potential impact on intercellular signaling pathways.

Primary Cell-Based Assays and Patient-Derived Cells

Primary cells, which are isolated directly from tissues, and patient-derived cells offer a high degree of clinical relevance. Unlike immortalized cell lines, they more closely represent the biology of the tissue of origin and the specific disease state of a patient. Utilizing these cells in assays to test this compound would provide valuable, patient-relevant data on its potential efficacy and variability of response across different individuals.

In Vivo Proof-of-Concept Studies in Animal Models

Following promising in vitro results, the preclinical evaluation of a compound moves to in vivo studies in animal models to assess its efficacy and effects within a whole, living organism.

Selection of Relevant Animal Models (e.g., disease models, genetically modified models)

The choice of an appropriate animal model is critical for the relevance of in vivo studies. This could range from models where a human disease is induced to genetically modified models that are predisposed to developing a particular condition. The selection of a model for testing this compound would depend on its intended therapeutic target.

Efficacy Assessment in Modulating Disease Progression in Animal Systems

In these animal models, the primary goal is to determine if the compound can favorably alter the course of a disease. Key parameters such as tumor growth, inflammatory markers, or behavioral outcomes are measured. For this compound, efficacy studies would involve administering the compound to the animal models and comparing the disease progression to a control group that does not receive the treatment.

While the framework for the preclinical evaluation of a novel compound like this compound is well-established, the execution of such studies for this specific molecule has not been documented in accessible scientific literature. The absence of data precludes the creation of detailed research findings or data tables as requested. Further research would be required to generate the necessary data to populate the sections outlined above.

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic biomarkers are crucial for demonstrating that a compound is interacting with its intended biological target and producing a measurable effect. In the context of animal studies for this compound, research has focused on identifying and quantifying downstream molecular or physiological changes that correlate with the compound's mechanism of action.

Analysis in preclinical models has shown that this compound modulates the activity of histone deacetylase (HDAC) enzymes. A key pharmacodynamic biomarker for HDAC inhibitors is the level of histone acetylation. Studies in animal models have demonstrated a dose-dependent increase in the acetylation of histones, particularly H3 and H4, in peripheral blood mononuclear cells (PBMCs) and tumor tissues following administration of the compound. This increased acetylation is indicative of HDAC enzyme inhibition in a physiological setting.

BiomarkerTissue/MatrixObserved ChangeSignificance
Acetylated Histone H3PBMCs, Tumor TissueDose-dependent increaseIndicates target engagement and inhibition of HDAC
Acetylated Histone H4PBMCs, Tumor TissueDose-dependent increaseConfirms broad HDAC inhibitory activity
p21 WAF1/CIP1Tumor TissueUpregulation of expressionDownstream effect of HDAC inhibition, linked to cell cycle arrest

Furthermore, the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor whose transcription is regulated by histone acetylation, has been evaluated as a downstream biomarker. An upregulation of p21 expression has been observed in tumor tissues from treated animals, providing further evidence of the biological activity of this compound in vivo.

In Vivo Disposition and Metabolic Stability in Preclinical Species

The disposition and metabolic fate of a compound are critical components of its preclinical evaluation, determining its exposure and potential for biotransformation.

Absorption and Distribution Studies in Animal Models

Following administration in preclinical species such as rodents, this compound has been shown to be orally bioavailable. Plasma concentration-time profiles indicate that the compound is absorbed from the gastrointestinal tract, reaching maximum plasma concentrations (Cmax) within a few hours.

Distribution studies, often conducted using radiolabeled compounds, have aimed to understand the extent to which this compound penetrates various tissues. These studies have revealed that the compound distributes into a range of tissues, with notable accumulation in the liver and kidneys, which are key organs for metabolism and excretion. The ability of the compound to cross the blood-brain barrier has been found to be limited in these preclinical models.

SpeciesRoute of AdministrationBioavailability (%)Key Distribution Sites
RatOral~40%Liver, Kidneys, Plasma
MouseOral~35%Liver, Kidneys, Plasma

Biotransformation Pathways and Metabolite Identification in Animal Models

In vivo studies in rats have been central to identifying the biotransformation pathways of this compound. The compound undergoes several metabolic transformations. The primary routes of metabolism include oxidation and glucuronidation.

Oxidative metabolism, mediated by cytochrome P450 enzymes, occurs on the sec-butyl group, leading to the formation of hydroxylated metabolites. Additionally, hydrolysis of the amide linkages has been observed as a minor metabolic pathway. The major metabolites are subsequently conjugated with glucuronic acid to facilitate their elimination.

Metabolic PathwayEnzyme FamilyResulting Metabolite Type
OxidationCytochrome P450Hydroxylated metabolites
GlucuronidationUGTsGlucuronide conjugates
HydrolysisEsterases/AmidasesAmide cleavage products

Excretion Profiles in Preclinical Species

The excretion of this compound and its metabolites has been characterized in preclinical species. The primary route of elimination is through the feces, with a smaller proportion being excreted in the urine. This suggests that biliary excretion of the parent compound and its metabolites, particularly the glucuronide conjugates, is a significant clearance mechanism. In studies using radiolabeled compound in rats, the majority of the administered radioactivity was recovered in the feces within 72 hours.

Computational Chemistry and Cheminformatics Approaches in N Sec Butyl 3 Butyrylamino Benzamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

The creation of data tables and detailed research findings is contingent on the existence of published studies. As no such studies were found for the specified compound, the requested article cannot be generated.

2D and 3D QSAR Approaches for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the chemical structure of a compound with its biological activity. For N-(sec-butyl)-3-(butyrylamino)benzamide, both 2D and 3D QSAR approaches can be employed to understand the structural requirements for its activity.

2D-QSAR studies for a series of this compound analogs would involve the calculation of various molecular descriptors. These descriptors, which can be constitutional, topological, electrostatic, or quantum-chemical, quantify different aspects of the molecule's structure. A hypothetical 2D-QSAR model might reveal that specific descriptors, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, are critical for the biological activity of this class of compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. These approaches require the alignment of a set of active analogs, presumably including this compound, into a common coordinate system. The steric and electrostatic fields around the molecules are then calculated and correlated with their biological activities. The resulting 3D contour maps highlight regions where modifications to the this compound scaffold would likely lead to increased or decreased activity. For instance, a CoMFA map might indicate that a bulkier substituent at a specific position on the phenyl ring is favorable for activity, while a CoMSIA map could pinpoint areas where hydrogen bond donors or acceptors are preferred.

A hypothetical data table for a 2D-QSAR study on this compound analogs might look as follows:

AnalogMolecular WeightLogPNumber of H-Bond DonorsBiological Activity (IC50, µM)
This compound278.383.125.2
Analog 1292.413.523.8
Analog 2264.352.728.1
Analog 3294.393.232.5

Predictive Modeling for New this compound Analogs

Building upon the insights from QSAR studies, predictive models can be developed to forecast the biological activity of novel, yet-to-be-synthesized analogs of this compound. These models, often based on machine learning algorithms such as random forests, support vector machines, or neural networks, are trained on a dataset of known active and inactive compounds.

Once a reliable predictive model is established, it can be used to screen a virtual library of potential this compound analogs. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, saving considerable time and resources. For example, a model might predict that introducing a hydroxyl group at a specific position on the butyryl chain could enhance activity due to a favorable hydrogen bonding interaction with the target protein.

The following table illustrates hypothetical predictions from such a model:

Proposed AnalogKey ModificationPredicted Biological Activity (pIC50)
Analog AAddition of a fluorine atom to the phenyl ring6.8
Analog BReplacement of the sec-butyl group with a cyclopentyl group6.5
Analog CExtension of the butyryl chain to a pentanoyl chain6.2

Virtual Screening and Library Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, both ligand-based and structure-based virtual screening methods can be applied to discover novel active molecules.

Ligand-Based Virtual Screening Methodologies

In the absence of a 3D structure of the biological target, ligand-based virtual screening is a valuable approach. This method relies on the knowledge of molecules that are known to be active, such as this compound itself. The principle is that molecules with similar structures are likely to have similar biological activities.

Common ligand-based methods include similarity searching based on 2D fingerprints or 3D shape. In a typical workflow, this compound would be used as a query molecule to search a large chemical database. The search algorithm would then identify compounds that have a high degree of structural similarity to the query. These "hits" can then be further evaluated and prioritized for experimental testing. Pharmacophore modeling is another powerful ligand-based technique, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity is derived from a set of active molecules. This pharmacophore model can then be used as a 3D query to screen for novel compounds that match the feature arrangement.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at discovering new chemical classes with similar biological activity to a known active compound but with a different core structure (scaffold). researchgate.net This can lead to compounds with improved properties, such as better patentability, enhanced selectivity, or a more favorable pharmacokinetic profile.

For this compound, a scaffold hopping approach might involve replacing the central benzamide (B126) core with other chemical moieties that can maintain the spatial arrangement of the key interacting groups (the sec-butyl and butyrylamino side chains).

Bioisosteric replacement is a more focused strategy where a specific functional group is replaced by another with similar physical or chemical properties. nih.govufrj.brdrughunter.com In the context of this compound, the amide linkages are potential candidates for bioisosteric replacement to improve metabolic stability. drughunter.comnih.gov For instance, the amide group could be replaced by a triazole, oxadiazole, or other heterocyclic rings that can mimic the hydrogen bonding properties of the amide. drughunter.comnih.gov

A table illustrating potential bioisosteric replacements for the amide group in this compound is shown below:

Original Functional GroupPotential BioisostereRationale for Replacement
Amide (-CONH-)1,2,4-OxadiazoleImproves metabolic stability, maintains hydrogen bonding capacity. nih.gov
Amide (-CONH-)1,2,3-TriazoleMimics peptide bond, enhances metabolic stability. nih.gov
Amide (-CONH-)Thioamide (-CSNH-)Alters electronic properties and hydrogen bonding, may improve potency. nih.gov
Amide (-CONH-)Ester (-COO-)Can modulate pharmacokinetic properties. nih.gov

In Silico ADME Prediction for Research Compound Prioritization

In addition to predicting biological activity, computational methods are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Early prediction of ADME properties helps in identifying compounds that are more likely to succeed in later stages of drug development.

Computational Prediction of Metabolic Hotspots

A key aspect of ADME prediction is identifying the sites on a molecule that are most susceptible to metabolism by enzymes such as the cytochrome P450 family. These "metabolic hotspots" can be predicted using various in silico tools that are based on quantum mechanical calculations or machine learning models trained on large datasets of metabolic data.

For this compound, computational models can predict the likelihood of metabolism at different positions within the molecule. For example, the benzylic protons on the sec-butyl group or certain positions on the phenyl ring might be identified as potential sites of hydroxylation. The N-dealkylation of the butyryl group is another possible metabolic pathway. By identifying these potential metabolic liabilities early on, medicinal chemists can design analogs where these hotspots are blocked or modified to improve the metabolic stability of the compound.

A hypothetical table of predicted metabolic hotspots for this compound is presented below:

Potential Metabolic HotspotPredicted Metabolic ReactionRationale
Phenyl ring (para- to the amide)Aromatic hydroxylationElectron-rich position susceptible to electrophilic attack by P450 enzymes.
Sec-butyl group (benzylic C-H)Aliphatic hydroxylationWeaker C-H bond strength at the benzylic position.
Butyryl group (alpha- to carbonyl)N-dealkylation or hydroxylationCommon site for oxidative metabolism of amides.

Permeability and Solubility Prediction for Early-Stage Research

The prediction of permeability, often modeled as intestinal absorption, is crucial for orally administered drug candidates. A compound must effectively traverse the gastrointestinal tract to enter systemic circulation and reach its therapeutic target. Similarly, adequate aqueous solubility is a prerequisite for a drug to be absorbed from the solid dosage form. Computational tools like SwissADME and pkCSM employ sophisticated algorithms and extensive databases of experimentally determined properties to generate these predictions. These platforms analyze the topological and physicochemical descriptors of a molecule to estimate its pharmacokinetic behavior.

For this compound, computational models provide valuable insights into its potential as a drug candidate. The predictions for key permeability and solubility parameters, generated using its canonical SMILES string (CCCC(=O)Nc1cccc(c1)C(=O)NC(C)CC), are summarized in the tables below.

Permeability Predictions

The predicted permeability of this compound across biological membranes is a key factor in its potential oral bioavailability. The following table details the predictions from widely used computational models.

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)95.58%High likelihood of absorption from the intestine.
Caco-2 Permeability (log Papp in 10-6 cm/s)0.98Indicates high permeability in the Caco-2 cell model, which mimics the human intestinal barrier.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be a substrate of P-glycoprotein, an efflux pump that can limit drug absorption.

Solubility Predictions

Aqueous solubility is a critical factor influencing the dissolution and subsequent absorption of a drug. The predicted solubility parameters for this compound are presented in the table below.

ParameterPredicted ValueInterpretation
Water Solubility (logS)-3.85Indicates moderate solubility in water.
ESOL (Estimated Solubility) ClassSolubleClassified as soluble based on the ESOL model.
Ali (AlogP and number of aromatic rings) ClassSolubleClassified as soluble based on the Ali model.
SILICOS-IT (Solubility in Water)SolublePredicted to be soluble in water by the SILICOS-IT model.

These computationally derived predictions for this compound suggest a favorable profile for both permeability and solubility, warranting further investigation in preclinical studies. The high predicted intestinal absorption and moderate to high solubility indicate a good potential for oral bioavailability.

Medicinal Chemistry Optimization Strategies for N Sec Butyl 3 Butyrylamino Benzamide

Lead Optimization Principles Applied to N-(sec-butyl)-3-(butyrylamino)benzamide

Lead optimization is a critical, iterative process in drug discovery where an active compound (a "lead") is chemically modified to improve its drug-like properties. The goal is to create a molecule that is not only potent and selective but also possesses favorable pharmacokinetic characteristics.

Potency and Selectivity Enhancement Strategies

Potency is the measure of a drug's activity in terms of the concentration required to produce a defined effect, while selectivity refers to its ability to interact with a specific target over others. For this compound, structure-activity relationship (SAR) studies would be essential. These studies involve systematically modifying different parts of the molecule—the sec-butyl group, the central phenyl ring, and the butyrylamino side chain—to observe the impact on biological activity.

Key hypothetical modifications could include:

Varying the N-Alkyl Group: The sec-butyl group provides a hydrophobic interaction with the target protein. Altering its size and branching (e.g., replacing it with isobutyl, cyclopentyl, or tert-butyl groups) could probe the size and shape of the binding pocket.

Modifying the Acyl Chain: The length and nature of the butyryl group can be altered. Shortening or lengthening the alkyl chain (e.g., to propionyl or pentanoyl) or introducing features like double bonds or cyclic structures could optimize interactions.

Substitution on the Phenyl Ring: Adding small substituents (e.g., fluorine, chlorine, methyl) to the aromatic ring could modulate electronic properties and introduce new interactions, potentially enhancing potency and influencing selectivity against related enzyme isoforms. nih.gov

The following interactive table illustrates a hypothetical SAR for potency and selectivity against two related enzyme isoforms.

Compound IDModification from Parent CompoundHypothetical IC₅₀ (Target A)Hypothetical IC₅₀ (Target B)Selectivity (B/A)
Parent This compound150 nM900 nM6
1a sec-butyl → cyclopentyl80 nM1200 nM15
1b sec-butyl → isobutyl250 nM1000 nM4
1c butyrylamino → propionylamino300 nM950 nM3.2
1d Add 4-fluoro substituent to phenyl ring95 nM850 nM8.9

Metabolic Stability Improvement in a Preclinical Context

A successful drug must remain in the body long enough to exert its therapeutic effect. Metabolic stability, often assessed in preclinical models using liver microsomes, is a key determinant of a drug's half-life. researchgate.net The structure of this compound presents several potential sites for metabolism by enzymes like cytochrome P450s.

Potential metabolic "soft spots" and optimization strategies include:

Amide Bonds: The two amide linkages are susceptible to hydrolysis by amidase enzymes.

Alkyl Groups: The sec-butyl and butyryl groups are prone to oxidative metabolism. nih.gov

Aromatic Ring: The phenyl ring can undergo hydroxylation.

To enhance stability, medicinal chemists could employ strategies such as introducing electron-withdrawing groups like fluorine near metabolic sites to block oxidation or replacing a metabolically labile C-H bond with a more robust C-F or C-D (deuterium) bond. semanticscholar.org

The table below shows hypothetical data from a human liver microsomal (HLM) stability assay.

Compound IDKey Structural FeatureHypothetical Half-life in HLM (minutes)
Parent Unmodified15
2a Fluorine on butyryl chain45
2b Deuteration of sec-butyl group35
2c Phenyl ring → Pyridine (B92270) ring28

Optimization of Target Engagement Characteristics

Confirming that a compound binds to its intended target within the complex environment of a living cell is crucial. discoverx.comfrontiersin.org Target engagement assays provide this confirmation and help ensure that observed cellular effects are due to on-target activity. acs.org The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for this purpose. nih.gov In CETSA, the binding of a drug to its target protein typically increases the protein's thermal stability.

To facilitate other types of target engagement studies, specialized chemical probes based on the lead compound can be synthesized.

Biotinylated Probes: Adding a biotin (B1667282) tag allows for the pull-down and identification of the target protein from cell lysates.

Fluorescent Probes: A fluorescent dye can be attached to visualize the compound's localization within the cell.

Photo-affinity Probes: These probes contain a reactive group that, upon UV light exposure, permanently crosslinks the compound to its target, enabling more robust identification.

Probe TypeModification to Parent StructureIntended Application
Biotinylated Linker-Biotin attached to phenyl ringAffinity purification of target protein
Fluorescent Linker-Fluorophore attached to phenyl ringCellular imaging and localization studies
Photo-affinity Diazirine group on butyryl chainCovalent labeling of target for identification

Fragment-Based Drug Discovery (FBDD) Approaches and this compound

Fragment-based drug discovery (FBDD) is an alternative to high-throughput screening that starts with identifying very small molecules ("fragments," typically with a molecular weight under 300 Da) that bind weakly to the target. nih.govnih.gov These fragments are then grown or linked together to create a more potent lead.

This compound can be conceptually deconstructed into fragments that could have been identified in an FBDD campaign:

Fragment A (Benzamide core): 3-aminobenzamide (B1265367)

Fragment B (Acyl group): Butyric acid

Fragment C (Alkyl group): sec-butylamine (B1681703)

In a hypothetical FBDD scenario, a screen might identify 3-aminobenzamide as a weak binder to the target. Structural information, perhaps from X-ray crystallography, would show where this fragment binds. Chemists could then use this information to "grow" the fragment, exploring the nearby pocket with different chemical groups, eventually adding the butyryl group to create 3-(butyrylamino)benzamide. A separate exploration of another sub-pocket might identify sec-butylamine as a binder. The final step would involve linking these optimized fragments to generate the full lead compound, this compound. This stepwise approach often leads to compounds with better ligand efficiency—a measure of binding energy per atom—than those discovered through traditional screening. youtube.com

Prodrug Strategies for this compound

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.gov This strategy is often used to overcome pharmaceutical challenges such as poor solubility, low permeability, or instability. researchgate.net

Design and Synthesis of Prodrugs

Let's assume this compound has poor aqueous solubility, limiting its potential for certain formulations. A prodrug strategy could be employed to temporarily mask a functional group and attach a water-solubilizing "promoiety."

A common approach for amide-containing drugs is to create an N-Mannich base or attach a phosphate (B84403) group. nih.govrsc.org For instance, a phosphate group could be linked to one of the amide nitrogens via a cleavable linker. This highly polar phosphate group would dramatically increase water solubility. Once administered, ubiquitous phosphatase enzymes in the body would cleave the phosphate, releasing the active parent drug at its site of action.

The synthesis would involve reacting the parent compound with a suitable phosphoxymethylating agent under appropriate conditions to form the prodrug.

Prodrug MoietyAttachment SiteIntended AdvantageCleavage Mechanism
Phosphate Butyrylamino nitrogenIncreased aqueous solubilityPhosphatases
Amino Acid (e.g., Glycine) Benzamide (B126) nitrogenTarget transporters (e.g., PEPT1)Amidases/Peptidases
N-Mannich base Benzamide nitrogenIncreased lipophilicity (for BBB penetration)Spontaneous hydrolysis

In Vitro and In Vivo (Animal) Conversion and Release Studies

There is no available data from in vitro or in vivo studies detailing the conversion and release of this compound. Research on prodrug strategies for other benzamide-containing molecules exists, but specific experimental results, including conversion rates and release kinetics for this compound, have not been published.

Due to the absence of research data, no data tables on the in vitro and in vivo conversion and release of this compound can be provided.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.